

Technical Guide: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl Bromide

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Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxybenzyl bromide*

CAS No.: *1323966-35-3*

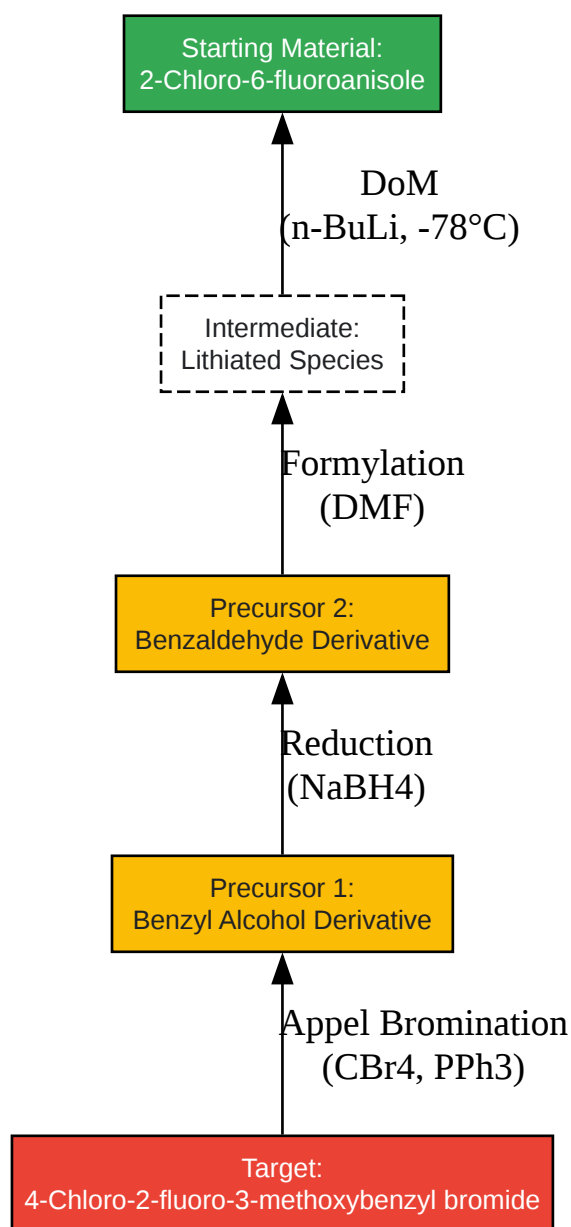
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Executive Summary & Retrosynthetic Analysis

Target Molecule: **4-Chloro-2-fluoro-3-methoxybenzyl bromide** (CAS: 1323966-35-3) Core Challenge: Installing the tetrasubstituted pattern (Cl, F, OMe, CH₂Br) with high regiocontrol.^[1] Electrophilic aromatic substitution (EAS) is unsuitable due to competing directing groups. Solution: A bottom-up approach using Directed Ortho Metalation (DoM) on the commercially available 2-chloro-6-fluoroanisole.^[1] The fluorine atom serves as the primary Ortho-Directing Group (ODG) due to its strong inductive effect, directing lithiation exclusively to the position ortho to itself (and meta to the methoxy group).^[1]

Retrosynthetic Logic (DOT Visualization)



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Caption: Retrosynthetic disconnection revealing the Directed Ortho Metalation (DoM) strategy as the origin of regiocontrol.

Route Selection & Critical Mechanistic Insights

Step	Transformation	Reagents	Critical Mechanism
1	Regioselective Lithiation & Formylation	n-BuLi, THF, DMF, -78°C	DoM: The proton ortho to Fluorine (C5 of the anisole) is the most acidic due to the inductive effect (-I) of F. Lithium coordinates to F, stabilizing the transition state.[1]
2	Carbonyl Reduction	NaBH ₄ , MeOH	Hydride Transfer: Standard nucleophilic addition to the aldehyde.
3	Benzylic Bromination	CBr ₄ , PPh ₃ (Appel)	SN ₂ Substitution: Uses neutral conditions to prevent polymerization of the electron-rich methoxy-benzyl system, which is prone to self-alkylation under acidic conditions (e.g., HBr). [1]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Rationale: This step establishes the carbon skeleton.[1] The starting material, 2-chloro-6-fluoroanisole, possesses two open ortho-positions.[1] The position ortho to Fluorine is kinetically and thermodynamically favored for lithiation over the position ortho to Chlorine.[1]

Protocol:

- Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
- Solvent Charge: Add 2-Chloro-6-fluoroanisole (50.0 g, 311 mmol) and anhydrous THF (500 mL). Cool the mixture to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-Butyllithium (2.5 M in hexanes, 137 mL, 342 mmol) dropwise over 45 minutes via an addition funnel.
 - Control Point: Maintain internal temperature below -70°C to prevent benzyne formation.[1]
 - Observation: The solution may turn yellow/orange.[1] Stir at -78°C for 1 hour to ensure complete metalation.
- Formylation: Add anhydrous DMF (36 mL, 466 mmol) dropwise over 20 minutes, keeping temperature below -70°C .
- Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH_4Cl solution (300 mL).
- Workup: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with water and brine.[1][2] Dry over Na_2SO_4 and concentrate.
- Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (10% EtOAc/Hexanes) if necessary.
 - Yield Target: $>85\%$ [1][2][3][4]
 - Validating Data: ^1H NMR should show a distinct aldehyde singlet ~ 10.2 ppm.[1]

Step 2: Reduction to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Rationale: Conversion of the aldehyde to the alcohol prepares the benzylic carbon for activation.[1] NaBH_4 is selected for its mildness compared to LiAlH_4 . [1]

Protocol:

- Dissolution: Dissolve the aldehyde (40.0 g, 212 mmol) from Step 1 in Methanol (400 mL). Cool to 0°C.[1][2][5]
- Reduction: Add Sodium Borohydride (NaBH₄, 9.6 g, 254 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂).
- Completion: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (disappearance of aldehyde).
- Workup: Quench with water (200 mL) and remove Methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 150 mL).
- Isolation: Dry (MgSO₄) and concentrate to yield the crude alcohol. Usually sufficiently pure for the next step.[1]
 - Yield Target: >95% (Quantitative)

Step 3: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl bromide

Rationale: The Appel Reaction is chosen over PBr₃ or HBr.[1] The electron-donating methoxy group stabilizes the benzylic carbocation, making the alcohol highly sensitive to acid-catalyzed polymerization.[1] The Appel conditions remain neutral, ensuring high fidelity.[1]

Protocol:

- Reagent Charge: Dissolve the benzyl alcohol (35.0 g, 183 mmol) and Carbon Tetrabromide (CBr₄, 73.0 g, 220 mmol) in anhydrous DCM (400 mL). Cool to 0°C.[1][2][5]
- Activation: Add Triphenylphosphine (PPh₃, 57.8 g, 220 mmol) portion-wise.
 - Control Point: The reaction is exothermic.[1][2] Add slowly to maintain 0-5°C.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.
- Workup: Concentrate the reaction mixture to ~100 mL volume. Add Hexanes (500 mL) and stir vigorously. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

- Filtration: Filter off the TPPO solid.[1][2] Wash the filter cake with Hexanes.[1][2]
- Purification: Concentrate the filtrate. Purify the residue via a short silica gel plug (eluting with 5% EtOAc/Hexanes) to remove residual phosphorous byproducts.[1]
 - Yield Target: 80-90%[1]
 - Storage: Store under Nitrogen at -20°C. Benzyl bromides are lachrymators and thermally unstable.[1]

Process Safety & QC Parameters

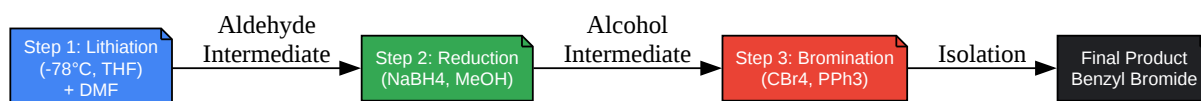
Safety Profile

- Lachrymator: The final product is a potent lachrymator.[1] All operations in Step 3 must be performed in a well-ventilated fume hood.[1]
- Lithium Reagents: n-BuLi is pyrophoric.[1] Use cannula transfer techniques and inert atmosphere (N₂/Ar).

Quality Control (QC)

Parameter	Specification	Method
Appearance	White to off-white solid/oil	Visual
Purity	>98.0%	HPLC (254 nm)
Identity	Consistent with Structure	¹ H NMR, Mass Spec
Residual Solvent	<5000 ppm (DCM/Hexane)	GC-HS

Reaction Workflow Diagram



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Caption: Sequential workflow transforming the anisole precursor to the final benzyl bromide.

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